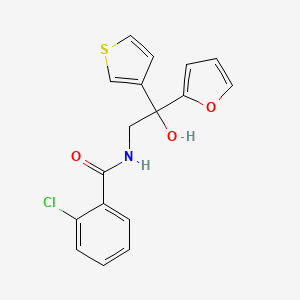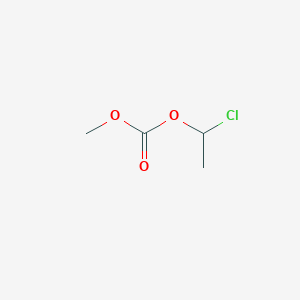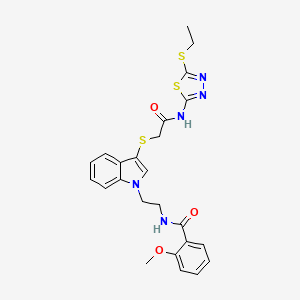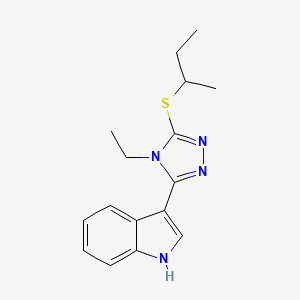
2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research demonstrates the synthesis and potential applications of heterocyclic compounds involving furan and thiophene derivatives. For example, the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines showcases the creation of compounds with potential in drug development and materials science. These compounds are synthesized through reactions involving benzamido derivatives of furan and thiophene, illustrating a method for creating complex molecules with potential utility in various fields of chemistry and biology (Maruoka, Yamagata, & Yamazaki, 2001).
Solar Energy Conversion
Phenothiazine derivatives, including those with furan and thiophene linkers, have been synthesized and applied in dye-sensitized solar cells. These compounds, particularly those with furan linkers, have shown to improve solar energy-to-electricity conversion efficiency significantly. This research highlights the role of such heterocyclic compounds in enhancing the performance of renewable energy technologies (Se Hun Kim et al., 2011).
Organic Synthesis and Chemical Reactivity
Further studies have explored the reactivity and synthesis pathways of related compounds, providing insights into their chemical behavior under various conditions. For instance, the transformation of N-(2-acylaryl)benzamides under Camps cyclization conditions offers a method to synthesize quinolin-4(1H)-ones, showcasing the versatility of these compounds in organic synthesis (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).
Photoinduced Chemical Processes
The study of photoinduced direct oxidative annulation of certain furan and thiophene derivatives opens up avenues for synthesizing polyheterocyclic compounds. This research demonstrates the potential of using light-induced processes to create complex molecules, which could have applications in drug development and materials science (Jin Zhang et al., 2017).
Antiplasmodial Activity
Some derivatives of thiophene and furan have shown promise in the fight against malaria. Research into N-acylated furazan-3-amines has identified compounds with significant activity against Plasmodium falciparum, highlighting the potential of these molecules in developing new antimalarial treatments (Hermann et al., 2021).
properties
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-14-5-2-1-4-13(14)16(20)19-11-17(21,12-7-9-23-10-12)15-6-3-8-22-15/h1-10,21H,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCWRLIHXASFGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2372732.png)

![4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine](/img/structure/B2372736.png)

![5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2372740.png)

![3-[(R)-1-Hydroxyethyl]benzaldehyde](/img/structure/B2372744.png)
![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate](/img/structure/B2372745.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2372749.png)


![N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2372754.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B2372755.png)